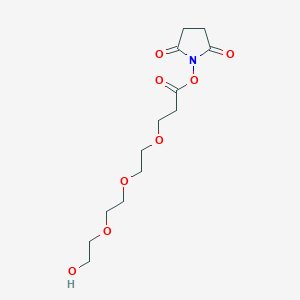

ヒドロキシ-PEG3-NHS

概要

説明

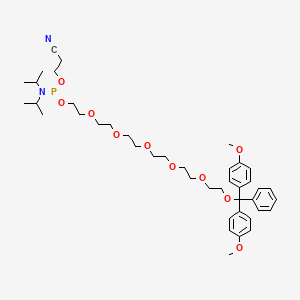

Hydroxy-PEG3-NHS is a PEG-based PROTAC linker . It contains a hydroxyl group with an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Synthesis Analysis

Hydroxy-PEG3-NHS is used in the synthesis of PROTACs . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

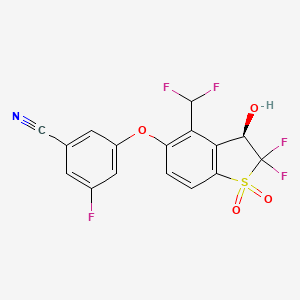

Molecular Structure Analysis

The molecular weight of Hydroxy-PEG3-NHS is 319.3 g/mol . It has a functional group of Hydroxyl/NHS ester . The molecular formula is C13H21NO8 .

Chemical Reactions Analysis

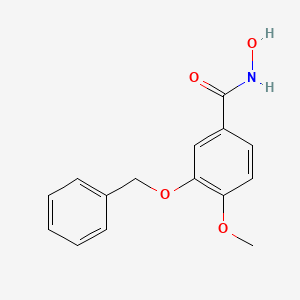

NHS esters are the most important activated esters used in many different bioconjugation techniques . They are used in protein labelling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides .

Physical And Chemical Properties Analysis

The physical and chemical properties of nanoparticles will be changed after PEG modification . This includes hydrophilicity, hydrodynamic diameter, surface charge, and the feature of protein binding .

科学的研究の応用

タンパク質のペギル化

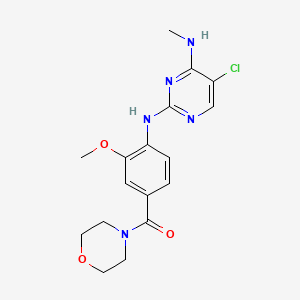

ヒドロキシ-PEG3-NHSは、ポリエチレングリコール(PEG)をタンパク質に共有結合させるペギル化プロセスで使用されます {svg_1}. このプロセスは、タンパク質の水溶性を高め、免疫原性を低下させ、安定性とプロテアーゼ分解に対する抵抗性を向上させます {svg_2}.

生体共役

This compoundは、抗体、タンパク質、ペプチド、その他の分子との生体共役で広く使用されているアミン反応性PEG試薬です {svg_3}. NHSエステル基は、pH7-9で高分子上の第一級アミン(NH2)と非常に容易に反応して、安定した不可逆的なアミド結合を形成します {svg_4}.

薬物送達

PEGの親水性により、薬物送達アプリケーションに適した候補となっています。 This compoundは、薬物分子の溶解性と安定性を向上させるために使用して、薬物動態特性を強化できます {svg_5}.

表面改質

This compoundは、ナノ粒子や医療機器などのさまざまな材料の表面改質に使用できます。 ペギル化プロセスは、これらの材料の生体適合性を向上させ、免疫原性を低下させることができます {svg_6}.

プロテオミクス研究

This compoundは、タンパク質修飾のためのプロテオミクス研究で使用されます。 ペギル化プロセスは、タンパク質の凝集を減らし、タンパク質の溶解性を高め、タンパク質の安定性を向上させるのに役立ちます {svg_7}.

治療的用途

治療的用途では、this compoundを使用して、治療用タンパク質とペプチドを改質できます。 修飾により、安定性を高め、免疫原性を低下させ、薬物動態および薬力学特性を改善することで、これらのタンパク質とペプチドの治療効果を強化できます {svg_8}.

作用機序

Target of Action

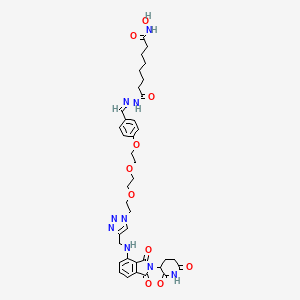

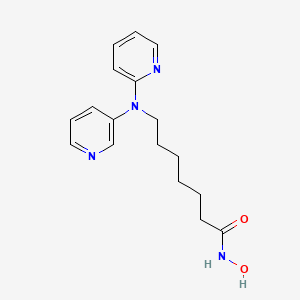

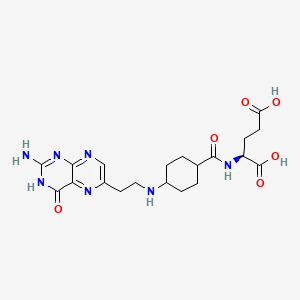

Hydroxy-PEG3-NHS is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of Hydroxy-PEG3-NHS are the E3 ubiquitin ligase and the target protein . It has also been used in the development of receptor ligands .

Mode of Action

Hydroxy-PEG3-NHS, as a PEG-based PROTAC linker, contains two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The NHS ester in Hydroxy-PEG3-NHS can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Biochemical Pathways

The key biochemical pathway involved in the action of Hydroxy-PEG3-NHS is the ubiquitin-proteasome system . PROTACs exploit this intracellular system to selectively degrade target proteins .

Pharmacokinetics

Hydroxy-PEG3-NHS is a water-soluble, non-toxic, and biocompatible polymer . The hydrophilic PEG spacer in Hydroxy-PEG3-NHS increases solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of Hydroxy-PEG3-NHS is the selective degradation of target proteins . This is achieved through the formation of a ternary complex with the E3 ubiquitin ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Action Environment

The action of Hydroxy-PEG3-NHS is influenced by the intracellular environment. The ubiquitin-proteasome system, where PROTACs exert their effect, is an intracellular pathway . Therefore, factors that influence intracellular processes could potentially affect the action, efficacy, and stability of Hydroxy-PEG3-NHS.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Hydroxy-PEG3-NHS plays a significant role in biochemical reactions. The hydrophilic PEG spacer in Hydroxy-PEG3-NHS increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Cellular Effects

Hydroxy-PEG3-NHS has been used in the development of receptor ligands and is an activator of antibody production . It is also a cell permeable inhibitor of ion channels, which may be useful in the treatment of epilepsy and other neurological disorders .

Molecular Mechanism

The N-hydroxysuccinimide ester (NHS) groups at either end of the PEG spacer react specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds . This reaction is crucial for the conjugation of Hydroxy-PEG3-NHS to proteins and other biomolecules.

Dosage Effects in Animal Models

Studies on PEG3, a related compound, have shown that variable gene dosages can affect the expression levels of certain genes .

Transport and Distribution

Due to its water solubility, it is likely to be distributed throughout the aqueous environment of the cell .

Subcellular Localization

Given its role in peptide modifications and its ability to react with primary amines of proteins, it is likely to be found wherever these proteins are localized within the cell .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO8/c15-4-6-20-8-10-21-9-7-19-5-3-13(18)22-14-11(16)1-2-12(14)17/h15H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGZCLFKXYOVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801124554 | |

| Record name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801124554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1807518-71-3 | |

| Record name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801124554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea](/img/structure/B607947.png)

![Glycine, N-[(7-hydroxythieno[3,2-c]pyridin-6-yl)carbonyl]-](/img/structure/B607951.png)